molecular formula C15H17N3O4 B12184301 N-[3-(1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B12184301
M. Wt: 303.31 g/mol
InChI Key: LMUNAYUSFRDXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The indole nucleus is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-indol-1-yl)propanoyl]glycylglycine typically involves the reaction of 3-(1H-indol-1-yl)propanoic acid with glycylglycine under specific conditions. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

These machines can efficiently couple amino acids and other building blocks under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with other proteins involved in signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
  • 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
  • 1-(1H-Indol-3-yl)-2-methylpropan-2-amine
  • 3-(1H-Indazol-1-yl)propan-1-amine

Uniqueness

N-[3-(1H-indol-1-yl)propanoyl]glycylglycine is unique due to its specific structure, which combines the indole moiety with a dipeptide. This combination allows it to interact with a broader range of biological targets compared to simpler indole derivatives.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

2-[[2-(3-indol-1-ylpropanoylamino)acetyl]amino]acetic acid

InChI

InChI=1S/C15H17N3O4/c19-13(16-9-14(20)17-10-15(21)22)6-8-18-7-5-11-3-1-2-4-12(11)18/h1-5,7H,6,8-10H2,(H,16,19)(H,17,20)(H,21,22)

InChI Key

LMUNAYUSFRDXLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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